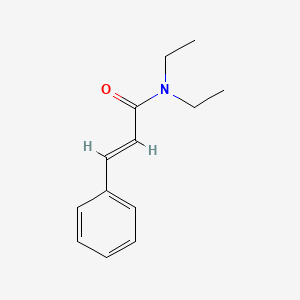
N,N-ジエチルシンナマミド
概要
説明
N,N-Diethylcinnamamide is an organic compound derived from cinnamic acid It is characterized by the presence of a cinnamoyl group attached to a diethylamine moiety
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
N,N-Diethylcinnamamide is a derivative of cinnamamideFor instance, some cinnamamide derivatives have demonstrated inhibitory activity against α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into glucose. Inhibition of α-glucosidase can help manage blood sugar levels, particularly in individuals with diabetes.
Mode of Action
Based on the known actions of similar compounds, it is plausible that n,n-diethylcinnamamide interacts with its target enzyme, α-glucosidase, by binding to its active site and preventing the enzyme from catalyzing its normal reactions . This results in decreased breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream.
Biochemical Pathways
The primary biochemical pathway affected by N,N-Diethylcinnamamide, given its potential α-glucosidase inhibitory activity, would be carbohydrate digestion and absorption. By inhibiting α-glucosidase, N,N-Diethylcinnamamide could slow down the breakdown of complex carbohydrates into glucose, thus reducing postprandial (after-meal) blood sugar spikes .
Result of Action
The molecular and cellular effects of N,N-Diethylcinnamamide’s action would likely involve a reduction in the activity of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion. This could result in lower postprandial blood glucose levels, which could be beneficial for managing blood sugar levels in individuals with diabetes .
準備方法
Synthetic Routes and Reaction Conditions: N,N-Diethylcinnamamide can be synthesized through the direct amidation of cinnamic acid with diethylamine. One method involves using boric acid as a catalyst in a sonicator bath at 50°C for 40 minutes . Another efficient method involves the reaction of methyl cinnamates with phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method offers mild reaction conditions and high conversion rates.
Industrial Production Methods: Industrial production of N,N-Diethylcinnamamide typically involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. Continuous-flow microreactor technology is often employed to enhance efficiency and control over the reaction process.
化学反応の分析
Types of Reactions: N,N-Diethylcinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnamamide derivatives.
類似化合物との比較
N,N-Diethylcinnamamide can be compared with other cinnamamide derivatives such as:
N-(2-hydroxyethyl)cinnamamide: Known for its anticonvulsant activity.
N-(3-hydroxypropyl)cinnamamide: Exhibits significant biological activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Shows strong antimicrobial and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of N,N-Diethylcinnamamide.
特性
IUPAC Name |
N,N-diethyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVMSJRMMFSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950504 | |
| Record name | N,N-Diethyl-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27829-46-5 | |
| Record name | N,N-Diethyl-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


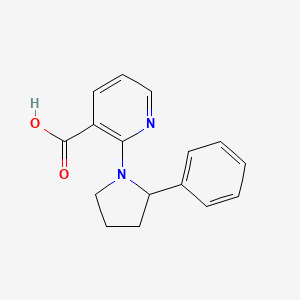



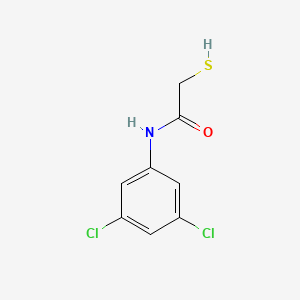
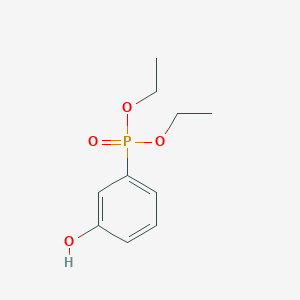

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)

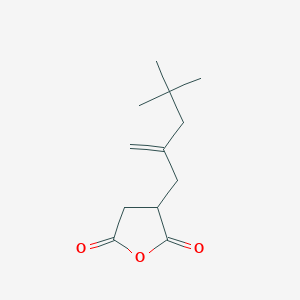
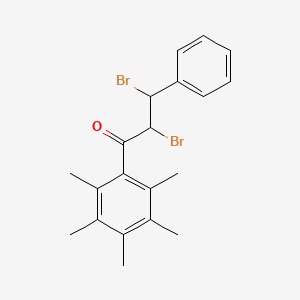
![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)
![3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile](/img/structure/B1621566.png)
![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)
